molecular formula C23H29N2O6P B11412726 Diethyl {2-(4-methoxybenzyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Diethyl {2-(4-methoxybenzyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11412726
M. Wt: 460.5 g/mol
InChI Key: VFQLZZYSVQWQIY-UHFFFAOYSA-N
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Description

DIETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE is a complex organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is bonded to carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-methoxybenzylamine with diethyl phosphite under controlled conditions to form the desired phosphonate. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and verify the compound’s structure.

Chemical Reactions Analysis

Types of Reactions

DIETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

DIETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of DIETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE
  • **DIETHYL {2-[(4-METHOXYBENZYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE

Uniqueness

DIETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H29N2O6P

Molecular Weight

460.5 g/mol

IUPAC Name

4-diethoxyphosphoryl-N,2-bis[(4-methoxyphenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C23H29N2O6P/c1-5-29-32(26,30-6-2)23-22(24-16-18-9-13-20(28-4)14-10-18)31-21(25-23)15-17-7-11-19(27-3)12-8-17/h7-14,24H,5-6,15-16H2,1-4H3

InChI Key

VFQLZZYSVQWQIY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)OC)NCC3=CC=C(C=C3)OC)OCC

Origin of Product

United States

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